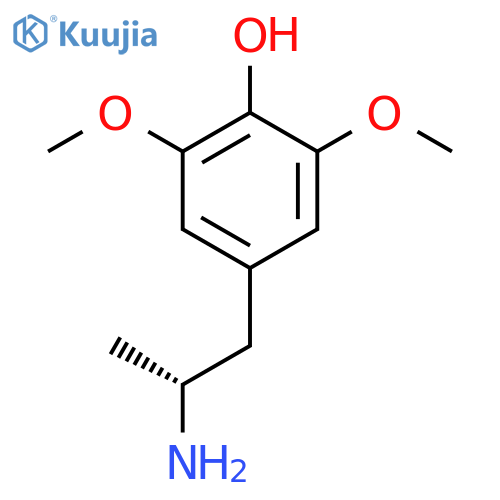

Cas no 1336289-78-1 (4-(2R)-2-aminopropyl-2,6-dimethoxyphenol)

4-(2R)-2-aminopropyl-2,6-dimethoxyphenol 化学的及び物理的性質

名前と識別子

-

- 4-(2R)-2-aminopropyl-2,6-dimethoxyphenol

- 1336289-78-1

- 4-[(2R)-2-aminopropyl]-2,6-dimethoxyphenol

- EN300-1805991

-

- インチ: 1S/C11H17NO3/c1-7(12)4-8-5-9(14-2)11(13)10(6-8)15-3/h5-7,13H,4,12H2,1-3H3/t7-/m1/s1

- InChIKey: NCPDWXQFKKIRGY-SSDOTTSWSA-N

- ほほえんだ: O(C)C1C(=C(C=C(C=1)C[C@@H](C)N)OC)O

計算された属性

- せいみつぶんしりょう: 211.12084340g/mol

- どういたいしつりょう: 211.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 64.7Ų

4-(2R)-2-aminopropyl-2,6-dimethoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1805991-0.05g |

4-[(2R)-2-aminopropyl]-2,6-dimethoxyphenol |

1336289-78-1 | 0.05g |

$1549.0 | 2023-09-19 | ||

| Enamine | EN300-1805991-10.0g |

4-[(2R)-2-aminopropyl]-2,6-dimethoxyphenol |

1336289-78-1 | 10g |

$7927.0 | 2023-06-02 | ||

| Enamine | EN300-1805991-0.5g |

4-[(2R)-2-aminopropyl]-2,6-dimethoxyphenol |

1336289-78-1 | 0.5g |

$1770.0 | 2023-09-19 | ||

| Enamine | EN300-1805991-1.0g |

4-[(2R)-2-aminopropyl]-2,6-dimethoxyphenol |

1336289-78-1 | 1g |

$1844.0 | 2023-06-02 | ||

| Enamine | EN300-1805991-2.5g |

4-[(2R)-2-aminopropyl]-2,6-dimethoxyphenol |

1336289-78-1 | 2.5g |

$3611.0 | 2023-09-19 | ||

| Enamine | EN300-1805991-5.0g |

4-[(2R)-2-aminopropyl]-2,6-dimethoxyphenol |

1336289-78-1 | 5g |

$5345.0 | 2023-06-02 | ||

| Enamine | EN300-1805991-0.1g |

4-[(2R)-2-aminopropyl]-2,6-dimethoxyphenol |

1336289-78-1 | 0.1g |

$1623.0 | 2023-09-19 | ||

| Enamine | EN300-1805991-0.25g |

4-[(2R)-2-aminopropyl]-2,6-dimethoxyphenol |

1336289-78-1 | 0.25g |

$1696.0 | 2023-09-19 | ||

| Enamine | EN300-1805991-5g |

4-[(2R)-2-aminopropyl]-2,6-dimethoxyphenol |

1336289-78-1 | 5g |

$5345.0 | 2023-09-19 | ||

| Enamine | EN300-1805991-1g |

4-[(2R)-2-aminopropyl]-2,6-dimethoxyphenol |

1336289-78-1 | 1g |

$1844.0 | 2023-09-19 |

4-(2R)-2-aminopropyl-2,6-dimethoxyphenol 関連文献

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

4-(2R)-2-aminopropyl-2,6-dimethoxyphenolに関する追加情報

Exploring the Potential of 4-(2R)-2-aminopropyl-2,6-dimethoxyphenol (CAS No. 1336289-78-1) in Modern Research and Applications

4-(2R)-2-aminopropyl-2,6-dimethoxyphenol (CAS No. 1336289-78-1) is a chiral phenolic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique 2,6-dimethoxyphenol core and (2R)-2-aminopropyl side chain, exhibits intriguing properties that make it a valuable candidate for drug discovery and material science applications. Researchers are particularly interested in its potential as a building block for central nervous system (CNS) therapeutics, given its structural similarity to known bioactive molecules.

The chiral nature of 4-(2R)-2-aminopropyl-2,6-dimethoxyphenol plays a crucial role in its biological interactions. Chirality is a hot topic in modern drug development, as enantiomers often display different pharmacological activities. This compound's (2R)-configuration may offer enhanced selectivity for specific biological targets, making it a promising subject for asymmetric synthesis studies. Recent publications in journals like Journal of Medicinal Chemistry have highlighted the growing importance of such chiral phenols in designing next-generation pharmaceuticals.

From a chemical perspective, the methoxy groups at positions 2 and 6 on the aromatic ring contribute to the compound's stability and influence its electronic properties. These features are particularly relevant for researchers investigating structure-activity relationships (SAR) in drug design. The compound's phenolic hydroxyl group offers potential for further derivatization, allowing scientists to create diverse analogs for screening purposes. This adaptability aligns well with current trends in combinatorial chemistry and high-throughput screening methodologies.

In the context of neuropharmacology, 4-(2R)-2-aminopropyl-2,6-dimethoxyphenol has shown interesting preliminary results. Its structural motifs resemble those found in certain neurotransmitter analogs, sparking investigations into its potential interactions with dopamine and serotonin receptors. These studies are particularly timely, given the increasing global focus on mental health therapeutics and the search for novel compounds with improved efficacy and safety profiles.

The synthesis of 4-(2R)-2-aminopropyl-2,6-dimethoxyphenol typically involves asymmetric catalytic methods, reflecting the growing sophistication of modern synthetic chemistry. Recent advances in organocatalysis and transition metal catalysis have made the production of such chiral compounds more efficient and environmentally friendly. These developments are crucial for scaling up production while maintaining the compound's optical purity, a key consideration for pharmaceutical applications.

Analytical characterization of 4-(2R)-2-aminopropyl-2,6-dimethoxyphenol employs advanced techniques such as chiral HPLC and NMR spectroscopy. The compound's purity and stereochemical integrity are critical parameters that researchers must carefully monitor. These analytical challenges reflect broader trends in quality control for chiral compounds, where even minor impurities can significantly impact biological activity.

Beyond pharmaceutical applications, 4-(2R)-2-aminopropyl-2,6-dimethoxyphenol has potential uses in material science. Its phenolic structure and chiral center make it an interesting candidate for developing functional polymers or molecular recognition systems. These applications align with current research into smart materials that respond to specific stimuli or exhibit selective binding properties.

The commercial availability of 4-(2R)-2-aminopropyl-2,6-dimethoxyphenol (CAS No. 1336289-78-1) has expanded in recent years, reflecting growing demand from the research community. Suppliers typically offer the compound in various quantities, with purity levels suitable for different research needs. This accessibility supports the compound's increasing use in academic studies and industrial research programs.

Future research directions for 4-(2R)-2-aminopropyl-2,6-dimethoxyphenol may include detailed pharmacokinetic studies and investigations into its potential metabolic pathways. These studies would build upon current knowledge about the compound's basic properties and explore its practical applications more thoroughly. Such research is particularly relevant given the pharmaceutical industry's ongoing efforts to develop targeted therapies with improved specificity.

In conclusion, 4-(2R)-2-aminopropyl-2,6-dimethoxyphenol represents an intriguing example of how chiral phenolic compounds can bridge multiple scientific disciplines. Its unique structural features and potential applications in drug discovery and material science make it a compound worth watching in coming years. As research techniques continue to advance, we can expect to gain deeper insights into this molecule's full potential and applications.

1336289-78-1 (4-(2R)-2-aminopropyl-2,6-dimethoxyphenol) 関連製品

- 1533740-15-6(2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol)

- 2142707-43-3(4-hydroxy-1-(oxan-2-yl)cyclohexane-1-carboxylic acid)

- 91857-96-4(5-(3-methylphenyl)-1H-pyrazol-4-amine)

- 92961-15-4(3-Phenylimidazo1,2-Apyridine)

- 15312-11-5(3-Acetylsulfanyl-2-aminopropanoic acid)

- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)

- 99840-54-7(5,5'-Dimethyldipyrromethane)

- 2228558-06-1(5-(trifluoromethyl)furan-2-ylmethanesulfonyl chloride)

- 2223053-90-3(5-propoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2229269-92-3(tert-butyl N-methyl-N-{1-oxo-2-4-(trifluoromethyl)phenylpropan-2-yl}carbamate)